molecular formula C10H11BrN4 B1483488 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2091576-87-1

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483488
CAS No.: 2091576-87-1
M. Wt: 267.13 g/mol
InChI Key: IDGKMXCUTLRTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical system.

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular levels .

Action Environment

It is likely that factors such as temperature, ph, and the presence of other molecules could influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α-bromo ketones.

    Coupling with Pyrazine: The final step involves coupling the brominated pyrazole with a pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrazines, while oxidation can produce pyrazine N-oxides .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
  • 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
  • 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)quinoline

Uniqueness

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is unique due to the specific combination of the bromo substituent and the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKMXCUTLRTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 5
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.